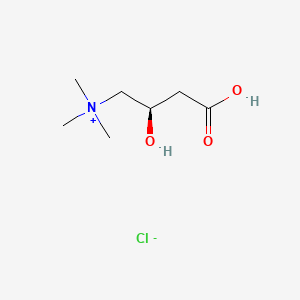

L-Carnitinhydrochlorid

Übersicht

Beschreibung

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Various analytical techniques like spectroscopy, chromatography, and thermal analysis are used .Wissenschaftliche Forschungsanwendungen

Sportnahrung

L-Carnitin (LC) wird als Nahrungsergänzungsmittel von Freizeitsportlern, Wettkampfsportlern und hochtrainierten Athleten verwendet . Es wird angenommen, dass es die körperliche Leistungsfähigkeit verbessert, indem es den Carnitingehalt in der Muskulatur erhöht, was wiederum den Stoffwechsel und Stoffwechselveränderungen beeinflusst .

Anti-Aging

Studien haben gezeigt, dass eine LC-Supplementierung das Muskelwachstum deutlich steigern, die körperliche Belastungstoleranz verbessern und die kognitive Funktion bei Hundertjährigen verbessern kann . Dies deutet darauf hin, dass LC bei der Bekämpfung des altersbedingten Muskelabbaus und der kognitiven Abnahme hilfreich sein könnte.

Entzündung und oxidativer Stress

LC besitzt antioxidative und entzündungshemmende Eigenschaften . In Studien wurde es eingesetzt, um seine Auswirkungen auf Entzündungen, oxidativen Stress und klinische Parameter bei schwer kranken Patienten mit Sepsis zu untersuchen .

Sepsis-Behandlung

In einer randomisierten, doppelblinden, kontrollierten Studie wurde festgestellt, dass eine LC-Supplementierung bei schwer kranken Patienten mit Sepsis Entzündungen lindert, die antioxidative Abwehr verbessert, die Mortalität reduziert und einige klinische Ergebnisse verbessert .

Stoffwechselforschung

LC wurde verwendet, um den Ergothionein-Transporter SLC22A4 und den Carnitin-Transporter SLC22A5 zu untersuchen . Diese Transporter sind entscheidend für die ordnungsgemäße Funktion des Zellstoffwechsels.

Mitochondriale Funktion

LC wurde verwendet, um den Eintritt von Palmitinsäure in die Mitochondrien zu erleichtern . Dies ist wichtig, da die Mitochondrien die Kraftwerke der Zelle sind und Fettsäuren wie Palmitinsäure eine wichtige Energiequelle darstellen.

Wirkmechanismus

Target of Action

L-Carnitine hydrochloride, also known as ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride, primarily targets the mitochondria in cells . It is particularly concentrated in tissues like skeletal and cardiac muscle that metabolize fatty acids as an energy source .

Mode of Action

L-Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy via the β-oxidation process . It also regulates pyruvate dehydrogenase activity by reacting with acetyl-CoA and maintaining the acetyl-CoA/CoA ratio in the cell .

Biochemical Pathways

L-Carnitine is involved in several biochemical pathways. It is essential for the β-oxidation pathway where it transports long-chain fatty acids into the mitochondria for degradation . It also shifts glucose metabolism from glycolysis to glycogen storage . Furthermore, L-Carnitine enhances the activity of antioxidant enzymes and promotes the synthesis of glutathione, one of the body’s most potent antioxidants .

Pharmacokinetics

The absorption of L-Carnitine after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18% . In contrast, the bioavailability of dietary L-Carnitine may be as high as 75% . L-Carnitine is distributed to two kinetically defined compartments: one large and slow-turnover (presumably muscle), and another relatively small and rapid-turnover (presumably liver, kidney, and other tissues) . L-Carnitine is eliminated from the body mainly via urinary excretion .

Result of Action

The primary result of L-Carnitine’s action is the enhanced production of energy in the body. By facilitating the transport of fatty acids into the mitochondria where they are oxidized for energy production, L-Carnitine plays a crucial role in energy metabolism . It also has antioxidant and anti-inflammatory properties , which may attenuate exercise-induced muscle damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-Carnitine. For instance, in specific conditions, prolonged L-Carnitine supplementation may affect physical performance . On the other hand, L-Carnitine supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO), a compound supposed to be pro-atherogenic . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

L-Carnitine hydrochloride functions to transport long-chain fatty acyl-CoAs into the mitochondria for degradation by β-oxidation . It is involved in the regulation of metabolic pathways, including proteolysis and protein synthesis . The compound interacts with various enzymes and proteins, such as trimethyllysine dioxygenase (TMLD) and HTML aldolase (HTMLA), which are involved in its biosynthesis .

Cellular Effects

L-Carnitine hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by shifting glucose metabolism from glycolysis to glycogen storage and enhancing the transport of long-chain fatty acids into the mitochondria where they are oxidized for energy production . It also plays a role in preventing fatty acid accumulation, modulating ketogenesis and glucogenesis, and eliminating toxic metabolites .

Molecular Mechanism

The molecular mechanism of L-Carnitine hydrochloride involves its role as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is crucial for the production of ATP, the main energy currency of our cells .

Temporal Effects in Laboratory Settings

In laboratory settings, L-Carnitine hydrochloride has been observed to have temporal effects on cellular function. For instance, in a study conducted on critically ill patients, CRP and ESR significantly reduced, and SOD and TAC significantly improved in the group administered with L-Carnitine hydrochloride after 7 days .

Dosage Effects in Animal Models

In animal models, the effects of L-Carnitine hydrochloride vary with different dosages. According to the European Food Safety Authority, L-Carnitine hydrochloride appears to have a wide margin of safety (> 10) at the levels typically used in feed (10–50 mg/kg feed) .

Metabolic Pathways

L-Carnitine hydrochloride is involved in the mitochondrial β-oxidation pathway . It plays a key role in the metabolism of fatty acids as a ‘substrate’ for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from cytosol across the inner mitochondrial membrane .

Transport and Distribution

L-Carnitine hydrochloride is transported into cells by an active carrier-mediated transport system that is time-, Na±, energy- and pH-dependent . It is distributed within cells and tissues, facilitating the entry of long-chain fatty acids into the mitochondria where they can be oxidized to produce ATP .

Subcellular Localization

The subcellular localization of L-Carnitine hydrochloride is primarily in the mitochondria, where it plays a crucial role in energy production . It helps transport long-chain fatty acids across the inner mitochondrial membrane, thereby delivering substrate for oxidation and subsequent energy production .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride involves the reaction of (R)-3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride with sodium chloroacetate in the presence of a base to form the desired product.", "Starting Materials": ["(R)-3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride", "sodium chloroacetate", "base"], "Reaction": [ "Add sodium chloroacetate to a solution of (R)-3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride in a suitable solvent.", "Add a base to the reaction mixture and stir.", "Heat the reaction mixture to reflux for a suitable time.", "Cool the reaction mixture and adjust the pH to acidic using an acid.", "Isolate the product by filtration or extraction and purify as necessary." ] } | |

| 6645-46-1 | |

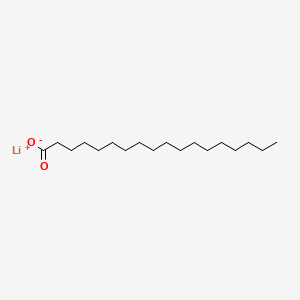

Molekularformel |

C7H16ClNO3 |

Molekulargewicht |

197.66 g/mol |

IUPAC-Name |

(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1 |

InChI-Schlüssel |

JXXCENBLGFBQJM-FYZOBXCZSA-N |

Isomerische SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])O.Cl |

SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |

Kanonische SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O.Cl |

Aussehen |

Solid powder |

| 6645-46-1 | |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

>29.6 [ug/mL] (The mean of the results at pH 7.4) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Levocarnitine chloride; (R)-Carnitine hydrochloride; L-Carnitine chloride; L-Carnitine hydrochloride; LC-80; LC 80; LC80; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

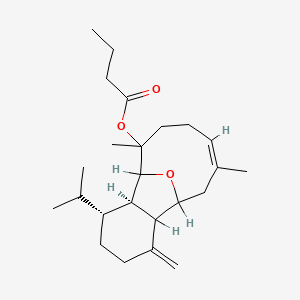

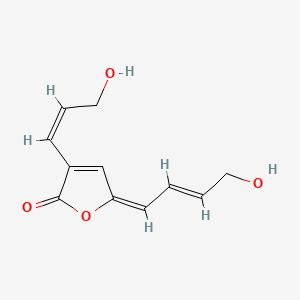

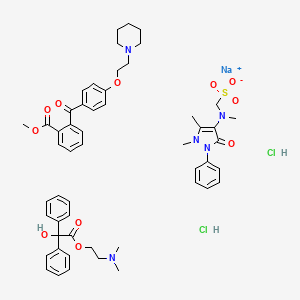

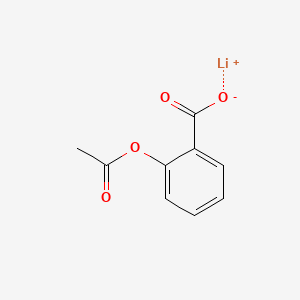

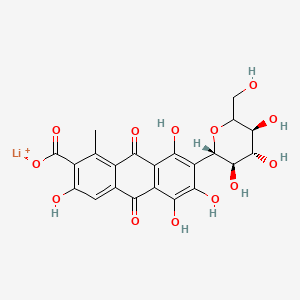

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Dibenzo[de,g]quinolin-7-one, 1,2-dihydroxy-](/img/structure/B1674870.png)

![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)